Mycophenolate sodium

Description

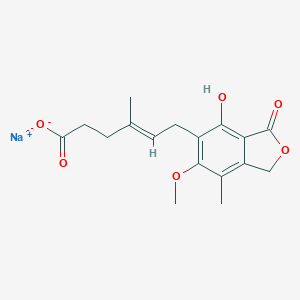

Structure

3D Structure of Parent

Properties

CAS No. |

37415-62-6 |

|---|---|

Molecular Formula |

C17H20NaO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/b9-4+; |

InChI Key |

XXFIICJIHVLJFB-JOKMOOFLSA-N |

SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+] |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O.[Na] |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O.[Na] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

23047-11-2 |

Synonyms |

Cellcept Mofetil Hydrochloride, Mycophenolate Mofetil, Mycophenolate mycophenolate mofetil mycophenolate mofetil hydrochloride Mycophenolate Sodium Mycophenolate, Sodium Mycophenolic Acid mycophenolic acid morpholinoethyl ester myfortic RS 61443 RS-61443 RS61443 Sodium Mycophenolate |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Mycophenolic Acid Activity

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition: Core Mechanism.

Mycophenolic acid (MPA) functions as a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). wikipedia.orgpharmgkb.orgdermnetnz.orgresearchgate.netscispace.comoup.comnih.govnih.govdovepress.comaai.org IMPDH is a crucial rate-limiting enzyme in the de novo pathway for the synthesis of guanosine (B1672433) nucleotides. wikipedia.orgpharmgkb.orgresearchgate.netscispace.comoup.comnih.govdovepress.comaai.org This enzymatic step is essential for the conversion of inosine-5′-monophosphate (IMP) to guanosine-5′-monophosphate (GMP), a precursor for other vital guanosine nucleotides. wikipedia.orgpharmgkb.orgdovepress.com

The human body expresses two isoforms of IMPDH: IMPDH1 and IMPDH2. pharmgkb.orgresearchgate.netscispace.comaai.orgnih.gov IMPDH1 is constitutively expressed in most cell types, serving general cellular metabolic needs. pharmgkb.orgresearchgate.netscispace.comaai.org In contrast, IMPDH2 is preferentially expressed in activated lymphocytes, where its activity significantly increases upon cell stimulation and proliferation. pharmgkb.orgresearchgate.netscispace.comaai.orgaai.orgnih.gov Mycophenolic acid exhibits a selective and more potent inhibitory effect on IMPDH2, demonstrating a 4- to 5-fold greater potency against this isoform compared to IMPDH1. pharmgkb.orgresearchgate.netscispace.comnih.govnih.govdovepress.comaai.orgnih.gov This differential inhibition is a key factor in MPA's ability to exert a more pronounced cytostatic effect on lymphocytes while sparing, to a greater extent, the proliferation of other cell types. pharmgkb.orgresearchgate.netscispace.comnih.gov

The inhibition of IMPDH by MPA leads to a significant depletion of intracellular guanosine nucleotide pools. wikipedia.orgpharmgkb.orgresearchgate.netscispace.comdovepress.comaai.orgaai.orgnih.govnih.govcapes.gov.brresearchgate.net This includes a reduction in guanosine-5′-monophosphate (GMP), guanosine triphosphate (GTP), and deoxyguanosine triphosphate (dGTP). wikipedia.orgpharmgkb.orgresearchgate.netscispace.comdovepress.comaai.orgaai.orgnih.govnih.govcapes.gov.brresearchgate.net GTP is an indispensable molecule involved in numerous critical cellular processes, such as DNA and RNA synthesis, signal transduction, protein glycosylation, and nuclear transport. dovepress.comaai.orgresearchgate.net The reduction in GTP levels also has broader implications, including a decrease in the expression of adhesion molecules like vascular cell adhesion molecule 1 (VCAM-1), E-selectin, and P-selectin on vascular endothelial cells. pharmgkb.orgdovepress.com This interference with adhesion molecule expression subsequently impairs the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection. pharmgkb.orgdovepress.com Furthermore, studies have indicated that profound guanine (B1146940) nucleotide depletion can indirectly impact ATP synthesis within cells. researchgate.net

Lymphocyte-Specific Antiproliferative Effects.

A cornerstone of MPA's immunosuppressive action is its selective antiproliferative effect on lymphocytes. Unlike many other mammalian cells that can rely on both de novo and salvage pathways for purine (B94841) synthesis, lymphocytes, particularly T and B cells, are highly dependent on the de novo pathway for their rapid proliferation and differentiation in response to antigenic stimulation. wikipedia.orgpharmgkb.orgdermnetnz.orgresearchgate.netoup.comdovepress.comfishersci.fiavma.org This unique metabolic reliance renders lymphocytes exquisitely sensitive to the cytostatic effects of MPA. wikipedia.orgpharmgkb.orgresearchgate.netscispace.comoup.comavma.org

Mycophenolic acid exerts a fundamental immunosuppressive effect by selectively inhibiting the proliferation of T-lymphocytes. pharmgkb.orgnih.govresearchgate.netaai.orgavma.orgturkishimmunology.orgplos.orgoup.com The depletion of guanosine nucleotides by MPA leads to an arrest of activated T cells predominantly in the G0/G1 phase of the cell cycle, thereby preventing their progression into the S phase and subsequent DNA replication. aai.orgnih.govcapes.gov.bravma.org This inhibitory effect extends to both CD4+ and CD8+ T cell subsets. aai.orgplos.orgfrontiersin.org Research has elucidated that MPA interferes with key cell cycle regulators, specifically inhibiting the induction of cyclin D/CDK6 kinase activity and preventing the degradation of the cyclin-dependent kinase inhibitor p27Kip1, which collectively contribute to the observed cell cycle arrest. nih.gov

Effect of MPA on Peripheral Blood Mononuclear Cell (PBMC) Proliferation

| MPA Concentration (µg/mL) | PBMC Proliferation Inhibition (p-value) |

| 0.01 | <0.05 turkishimmunology.org |

| 0.1 | <0.05 turkishimmunology.org |

| 1 | <0.05 turkishimmunology.org |

| 10 | <0.05 turkishimmunology.org |

This data illustrates a clear dose-response relationship, where increasing concentrations of MPA lead to significant inhibition of PBMC proliferation. turkishimmunology.org

In addition to its effects on T cells, MPA effectively suppresses B-lymphocyte proliferation and, consequently, the formation of antibodies. pharmgkb.orgdermnetnz.orgresearchgate.netdovepress.comaai.orgnih.govnih.govfishersci.fisiemens-healthineers.comscilit.com By inhibiting IMPDH and depleting purine nucleotides, MPA blocks the necessary processes for B cell expansion and their differentiation into antibody-secreting plasma cells. aai.orgnih.govnih.govscilit.com Studies have demonstrated that MPA significantly inhibits both the proliferation and differentiation of primary human B cells, leading to their arrest in the G0/G1 phase of the cell cycle. nih.govnih.gov While MPA is highly effective in suppressing immunoglobulin secretion from activated primary B cells, terminally differentiated plasma cells show reduced susceptibility to its inhibitory effects. aai.orgnih.gov This phenomenon is likely attributed to the downregulation of IMPDH2 expression in these fully differentiated cells. aai.orgnih.gov

Detailed Research Finding: In a study involving patients with systemic lupus erythematosus (SLE), treatment with mycophenolate mofetil was associated with significantly lower numbers and frequencies of plasmablasts when compared to patients treated with azathioprine (B366305) or untreated controls. nih.govscilit.com This finding suggests that MPA effectively counteracts plasmablast formation, a critical aspect in autoimmune diseases characterized by enhanced B cell activation. In vitro assays further corroborated these observations, demonstrating that MPA completely abrogated the proliferation of purified B cells. nih.govscilit.com

Effects on Cell Adhesion Molecules and Glycosylation Pathways

Mycophenolic acid suppresses the glycosylation of lymphocyte and monocyte glycoproteins, which are critical for intercellular adhesion to endothelial cells drugbank.com. By depleting guanosine nucleotides, MPA inhibits the expression of specific adhesion molecules, thereby reducing the recruitment of lymphocytes and monocytes into sites of inflammation and allograft rejection researchgate.netmsjonline.orgpharmgkb.orgnih.govnih.govaacrjournals.org. This mechanism contributes to the anti-inflammatory and anti-rejection properties of the compound.

Modulation of Nitric Oxide Production through Tetrahydrobiopterin (B1682763) Depletion

Mycophenolic acid's depletion of guanosine nucleotides has a downstream effect on the availability of tetrahydrobiopterin (BH4) researchgate.netpharmgkb.orgnih.govnih.govresearchgate.netresearchgate.netoup.com. Tetrahydrobiopterin is an essential cofactor for inducible nitric oxide synthase (iNOS) researchgate.netpharmgkb.orgnih.govnih.govresearchgate.netresearchgate.netoup.comwikipedia.org. By depleting BH4, MPA suppresses the production of nitric oxide (NO) by iNOS researchgate.netpharmgkb.orgnih.govnih.govresearchgate.netresearchgate.netoup.com. This reduction in iNOS-mediated NO production helps to mitigate tissue damage that can result from the combination of NO and superoxide (B77818) to form peroxynitrite, a highly reactive molecule researchgate.netpharmgkb.orgnih.gov. Importantly, MPA's effect on NO production is selective, as it does not significantly affect the activity of constitutive NO synthases pharmgkb.orgnih.govoup.com.

Impact on Myeloid Cell Differentiation and Function

Mycophenolic acid significantly impacts the differentiation and function of myeloid cells, including dendritic cells and monocytes/macrophages.

Table 2: Impact of Mycophenolic Acid on Dendritic Cell Maturation Markers

| Maturation Marker | Effect of MPA Treatment (Example: TNF-α stimulated DCs) oup.com |

| CD40 | Reduced upregulation (e.g., 2-fold reduction in MFI) |

| CD54 | Reduced upregulation (e.g., 2-fold reduction in MFI) |

| CD58 | Reduced upregulation (e.g., 2-fold reduction in MFI) |

| CD86 | Reduced upregulation (e.g., 3-fold reduction in MFI) |

| HLA-DR | Reduced upregulation (e.g., 3-fold reduction in MFI) |

| CD83 | Reduced positivity (e.g., from 62% to 32% positive cells) |

| IL-12 Production | Inhibition |

Induction of Monocyte-Macrophage Cell Line Differentiation

Mycophenolic acid has been observed to induce the differentiation of human monocyte-macrophage cell lines pharmgkb.orgresearchgate.net. This effect is associated with a decrease in the expression of interleukin-1 (IL-1) and an enhancement in the expression of the IL-1 receptor antagonist pharmgkb.orgresearchgate.net. Additionally, MPA has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β and IL-6 by activated monocytes anatolianjmed.org. These modulations in myeloid cell function contribute to the anti-inflammatory properties of mycophenolic acid.

Investigation of Mycophenolic Acid’s Influence on Other Intracellular Signaling Pathways

Beyond its direct effects on purine metabolism and its downstream consequences, mycophenolic acid has been investigated for its influence on other intracellular signaling pathways.

Mycophenolic acid has been shown to modulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) researchgate.netfrontiersin.orgnih.govnih.gov. Studies, particularly in the context of systemic lupus erythematosus (SLE), indicate that MPA can lead to a significant reduction in phosphorylated STAT3 (p-STAT3) nih.govnih.gov. This inhibition of STAT3 phosphorylation is observed across various major cell populations and is considered a key mechanism contributing to the immunosuppressive effects of mycophenolic acid in inflammatory and autoimmune conditions nih.govnih.gov. The modulation of STAT3 phosphorylation by MPA may involve effects on pathways that regulate STAT3 phosphorylation at specific residues, such as Ser727 aacrjournals.org.

Activation of p53 Gene.

Mycophenolic acid (MPA) treatment has been shown to induce and activate the tumor suppressor protein p53. nih.govnih.gov This activation is linked to a nucleolar stress response. MPA inhibits pre-ribosomal RNA (pre-rRNA) synthesis and disrupts the nucleolus. nih.govnih.gov This disruption leads to an increased interaction between MDM2, a p53 repressor protein, and ribosomal proteins L5 and L11. nih.govnih.govmdpi.com The binding of L5 and L11 to MDM2 inhibits MDM2's E3 ubiquitin ligase activity, which normally targets p53 for degradation. nih.govnih.govtandfonline.com Consequently, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Inhibition of Cyclin D3 and p27.

Mycophenolic acid (MPA) induces cell cycle arrest and inhibits cell proliferation by affecting various cell cycle regulators. researchgate.net Specifically, MPA treatment can lead to a reduction in the expression of crucial cell cycle regulators such as cyclin-dependent kinase 4 (CDK4), BUB1, BOP1, Aurora A, and FOXM1. researchgate.net The activation of p53 by MPA also contributes to cell cycle arrest by activating cyclin-dependent kinase inhibitors, such as CDKN1A (p21). researchgate.net These mechanisms collectively contribute to the antiproliferative effects observed with MPA. researchgate.net

Blockade of Ras-MAPK and mTOR Pathways.

Mycophenolic acid (MPA) has demonstrated the ability to inhibit the PI3K/AKT/mTOR pathway, which is a critical signaling pathway involved in cell proliferation, growth, metabolism, and angiogenesis. researchgate.nete-century.usfrontiersin.org Inhibition of this pathway is considered a major mechanism through which MPA exerts its antiproliferative effects, particularly in cancer cells. researchgate.nete-century.us Furthermore, transcriptomic analyses have indicated that MPA treatment can alter various cancer-related KEGG pathways, including the MAPK signaling pathway. researchgate.net

Cannabinoid Receptor Subtype 2 (CB2) Agonism.

While mycophenolate mofetil (MMF), a prodrug that is metabolized to mycophenolic acid (MPA), has been identified as a potent and selective activator (agonist) of the Cannabinoid Receptor Subtype 2 (CB2), the active metabolite, mycophenolic acid (MPA) itself, has been found to be inactive at the CB2 receptor. mdpi.comnih.govresearchgate.net This distinction is important for understanding the specific pharmacological profile of the compounds.

Epigenetic Modifications in Immune Cells.

Mycophenolic acid (MPA) has been shown to induce epigenetic modifications in immune cells, particularly in the context of autoimmune diseases like systemic lupus erythematosus (SLE). MPA can reverse the abnormal global histone hypoacetylation status observed in lupus CD4+ T cells. nih.govnih.govresearchgate.net This is achieved by upregulating the expression of histone acetyltransferases (HATs) and downregulating histone deacetylase (HDAC) expression. nih.govnih.gov Additionally, MPA activates microRNAs (miRs) such as miR-142 and miR-146a, which are known to negatively regulate CD4+ T-cell activation in lupus. nih.govresearchgate.netfrontiersin.org MPA also impacts histone H4 acetylation and histone H3K4 tri-methylation levels in the CD40L promoter region, leading to the inhibition of CD40L expression. nih.gov Furthermore, MPA has been observed to affect the DNA methylation of the gene promoter region of interferon gamma (IFNγ), a pro-inflammatory cytokine. frontiersin.org These epigenetic modulations contribute to the therapeutic effects of MPA in immune-mediated conditions. nih.govresearchgate.net

Chemical Synthesis and Structural Modification Strategies for Mycophenolic Acid and Derivatives

Total Synthesis Methodologies of Mycophenolic Acid

The total synthesis of mycophenolic acid (MPA), a complex natural product, has been a significant challenge for organic chemists. These synthetic endeavors are crucial not only for providing an alternative to fermentation-based production but also for enabling the creation of various structural analogues for further biological study. pg.edu.plresearchgate.net

Exploration of Diverse Synthetic Routes

Several distinct strategies for the total synthesis of mycophenolic acid have been developed, each featuring unique key steps for constructing the core phthalide (B148349) structure and the isoprenoid side chain.

One of the earliest approaches, reported by Birch and Wright, utilized an Alder-Rickert reaction as the key step. pg.edu.pl This involved the reaction of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (B1228247) (DMAD). The resulting bicyclic Diels-Alder adduct was not isolated but was heated directly to eliminate propylene, yielding a five-substituted benzene (B151609) derivative which served as a crucial intermediate for further elaboration into mycophenolic acid. pg.edu.pl

A more convergent synthesis strategy has also been reported. researchgate.net This approach involves the coupling of two main fragments: methyl 6-bromo-4-methylhex-4-enoate and 5,7-dihydroxy-4-methylphthalide. researchgate.net Another convergent total synthesis builds the hexasubstituted aromatic nucleus through a ring annulation sequence, which features a Michael addition reaction followed by an intramolecular Dieckmann condensation. researchgate.net

Further methodologies include a Diels-Alder reaction between [5-methoxy-3-(1-methoxypropenyl)-4,5-dihydrofuran-2-yloxy]-trimethylsilane and 3-benzenesulfinyl-5H-furan-2-one to construct the core structure. cdnsciencepub.com Palladium-mediated allyl-aryl tin coupling has also been employed as a key step in a convergent synthesis approach. researchgate.net These varied routes highlight the flexibility and ingenuity of synthetic organic chemistry in assembling complex natural product structures. pg.edu.plresearchgate.netresearchgate.net

Table 1: Overview of Selected Total Synthesis Strategies for Mycophenolic Acid

| Key Strategy | Core Fragments / Key Reaction | Reference |

|---|---|---|

| Alder-Rickert Reaction | 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene + DMAD | pg.edu.pl |

| Convergent Synthesis | Methyl 6-bromo-4-methylhex-4-enoate + 5,7-dihydroxy-4-methylphthalide | researchgate.net |

| Ring Annulation | Michael addition followed by intramolecular Dieckmann condensation | researchgate.net |

| Convergent Synthesis | Palladium-mediated allyl-aryl tin coupling | researchgate.net |

Optimization of Key Reaction Steps and Intermediate Preparation

The optimization of fermentation processes for MPA production has also provided insights. For instance, studies on the microbial fermentation of Penicillium brevicompactum aim to maximize the yield of MPA, which can then be purified. nih.gov The purification process itself has been optimized using statistical tools like Response Surface Methodology (RSM) to investigate the effects of pH, eluent volume, and mobile phase flow rate in column chromatography, achieving recovery yields of over 84%. nih.gov While this relates to purification from a biological source, the principles of optimizing separation and purification are also critical in multi-step total synthesis.

Semi-Synthetic Approaches to Mycophenolic Acid

While total synthesis provides access to the MPA molecule from simple starting materials, semi-synthetic methods, which involve the chemical modification of the natural product itself, are widely used to prepare analogues. pg.edu.plresearchgate.net These approaches leverage the readily available MPA scaffold, produced efficiently via fermentation, to create a diverse library of derivatives. pg.edu.pl

The goal of these modifications is often to improve the therapeutic properties of MPA, such as enhancing its bioavailability or reducing side effects. nih.gov The two clinically used derivatives, mycophenolate mofetil (MMF) and mycophenolate sodium (MPS), are products of semi-synthesis. nih.govresearchgate.net MMF is the 2-morpholinoethyl ester of MPA, a modification that improves oral bioavailability. wikipedia.org

Numerous other modifications have been explored. researchgate.net The carboxylic acid group on the side chain is a common site for modification, leading to the synthesis of various esters and amides. nih.govtandfonline.com For instance, a series of 18 new amide derivatives of MPA with selected heterocyclic amines were synthesized to explore their potential as immunosuppressive agents. researchgate.net Similarly, direct esterification of MPA's carboxylic acid with various antioxidant phenolic compounds has been achieved using the Steglich esterification protocol, often without the need to protect the free phenolic group on the MPA core. nih.gov Other reported modifications include alterations at various positions on the phthalide ring, such as C-3, C-5, and C-7, to investigate structure-activity relationships (SAR). researchgate.netresearchgate.net

Formation and Crystalline Forms of this compound

This compound is the sodium salt of mycophenolic acid. google.com It can be formed as either a monosodium or a disodium (B8443419) salt, and it can exist in various solid-state forms, including multiple crystalline polymorphs. google.comgoogleapis.com The specific form obtained is highly dependent on the preparation and crystallization conditions. google.com

Preparation of Monosodium Mycophenolate

Monosodium mycophenolate is typically prepared by reacting mycophenolic acid with one molar equivalent of a sodium source. google.comgoogleapis.com Several methods have been described.

One common method involves treating a solution of mycophenolic acid with an equimolar amount of sodium methoxide (B1231860). google.comgoogleapis.com For example, mycophenolic acid in a mixture of methanol (B129727) and chloroform (B151607) can be reacted with sodium methoxide, followed by precipitation of the monosodium salt using an anti-solvent like n-pentane. google.comgoogleapis.com Another procedure involves reacting a solution of MPA in methanol with a sodium source like sodium hydroxide (B78521) or sodium ethoxide. googleapis.com

The choice of solvent and crystallization conditions plays a critical role in determining the resulting crystalline form. Various polymorphic forms of monosodium mycophenolate have been identified and designated with codes such as M1, M2, M3, M5, etc. google.comgoogleapis.comgoogle.com For example, Form M2 can be prepared by crystallizing or slurrying sodium mycophenolate in a C3 to C8 organic ester solvent, such as ethyl acetate. google.com It can also be obtained by dissolving this compound in ethyl lactate (B86563) at an elevated temperature, cooling the solution, and then adding acetone (B3395972) as an anti-solvent to induce crystallization. google.com

Table 2: Selected Methods for Preparation of Monosodium Mycophenolate Crystalline Forms

| Method | Reactants & Solvents | Conditions | Resulting Form | Reference |

|---|---|---|---|---|

| Precipitation | MPA, Sodium Methoxide, Methanol/Chloroform | Precipitation with n-pentane | Monosodium Salt | google.comgoogleapis.com |

| Crystallization | MPA, Sodium Hydroxide/Ethoxide, Methanol | Dropwise addition at RT, cooling to -15°C, extended stirring (20-24h) | Form M3 | googleapis.com |

| Crystallization | Sodium Mycophenolate, Ethyl Lactate | Dissolve at ~60°C, cool to RT, add acetone, cool to 0-10°C | Form M2 | google.com |

| Slurry/Crystallization | Sodium Mycophenolate, Ethyl Acetate or Isobutyl Acetate | Slurry or crystallization from solution | Form M2 | google.com |

Preparation of Disodium Mycophenolate

The preparation of disodium mycophenolate involves reacting mycophenolic acid with two molar equivalents of a sodium base. google.comgoogleapis.com This process neutralizes both the carboxylic acid and the phenolic hydroxyl group of the MPA molecule.

A described method involves adding two molar equivalents of sodium methoxide to a solution of mycophenolic acid in a benzene-chloroform (2:1) mixture. google.comgoogleapis.com After the reaction, the solvent is evaporated, and the resulting material is crystallized from aqueous acetone to yield the disodium salt. google.comgoogleapis.com Patents have also described crystalline forms of disodium mycophenolate, designated D1 and D2. google.com

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Mycophenolic Acid | MPA |

| This compound | MPS |

| Mycophenolate Mofetil | MMF |

| Dimethyl Acetylenedicarboxylate | DMAD |

| Monosodium Mycophenolate | - |

| Disodium Mycophenolate | - |

| Sodium Methoxide | NaOMe |

| Sodium Hydroxide | NaOH |

| Sodium Ethoxide | NaOEt |

| n-Pentane | - |

| Chloroform | - |

| Methanol | - |

| Acetone | - |

| Ethyl Acetate | - |

| Ethyl Lactate | - |

| Benzene | - |

Research on Solid-State Properties of this compound

This compound, the sodium salt of mycophenolic acid (MPA), exhibits polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. researchgate.netdrugdesign.org These different solid-state forms, or polymorphs, can have distinct physicochemical properties, including stability, solubility, and bioavailability, which are critical for pharmaceutical development. researchgate.net Research has identified and characterized several crystalline forms of this compound, often designated with an "M" prefix.

The various polymorphic forms are typically identified and distinguished using analytical techniques such as Powder X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC). researchgate.netdrugdesign.org For instance, Form M2 is an anhydrous crystal form that has been identified. researchgate.net Single crystal analysis has provided detailed insights into the crystal structure of this compound, revealing a phthalide moiety with four different substituents on the aromatic ring. nih.gov In the crystalline state, the sodium ion is coordinated by five oxygen atoms from four different anions, creating a distorted square pyramid geometry. nih.gov This coordination results in an infinite two-dimensional network. nih.gov

The solid-state conformation of the hexenoic acid chain in this compound differs from that in its parent compound, mycophenolic acid, likely due to the packing forces in the crystal lattice. nih.gov Studies have shown that some forms are hydrates, containing water within the crystal structure, while others are anhydrous. researchgate.netdrugdesign.org The thermal behavior of these polymorphs has also been investigated, revealing transformations from one form to another upon heating. For example, Form M3 has been observed to convert to the more thermally stable Form M2 upon heating. drugdesign.org The control over these crystalline forms is crucial as properties like flowability and dissolution rate are dependent on the solid-state structure of the active pharmaceutical ingredient. researchgate.netdrugdesign.org

Table 1: Characterization of this compound Polymorphs

| Form | Key Powder XRD Peaks (2θ ±0.2°) | Key FTIR Peaks (cm⁻¹) | Additional Notes |

|---|---|---|---|

| M1 | 4.7, 6.6, 11.2, 15.6 | 3450, 1723, 1619, 1578, 1268, 1132 | A hydrate (B1144303) form. researchgate.netdrugdesign.org |

| M2 | 5.3, 8.0, 9.8, 10.7, 21.9 | 1719, 1571, 1317, 1266, 1134, 927 | Anhydrous and thermally stable form. researchgate.net |

| M3 | 6.0, 9.3, 15.5, 18.4 | 3414, 1713, 1618, 1567, 1264, 1134 | Can convert to Form M2 upon heating. researchgate.netdrugdesign.org |

| M5 | 9.8, 17.4, 22.2, 27.1, 31.7 | Not specified | Anhydrous form. researchgate.net |

Rational Design and Synthesis of Mycophenolic Acid Analogues

The rational design and synthesis of analogues of mycophenolic acid (MPA) have been a significant focus of research, aiming to improve its therapeutic profile, explore new biological activities, and overcome limitations of the parent compound. spirochem.comcambridgemedchemconsulting.compatsnap.com These efforts involve targeted modifications of the MPA scaffold to modulate its pharmacokinetic and pharmacodynamic properties. spirochem.com

Mycophenolic acid itself has limitations in its pharmaceutical properties, which has led to the development of prodrugs to enhance its clinical utility. patsnap.comdrughunter.com A primary strategy in this area is esterification of the carboxylic acid group. drughunter.commostwiedzy.pl The most well-known example is mycophenolate mofetil (MMF), the 2-morpholinoethyl ester of MPA. nih.gov This prodrug was designed to improve the oral bioavailability of MPA. drughunter.comnih.gov Following oral administration, MMF is rapidly hydrolyzed by esterases in the body to release the active MPA. drughunter.com

Beyond improving oral absorption, prodrug strategies are being explored for targeted or localized drug delivery. drughunter.com For example, a triglyceride mimetic prodrug of MPA (MPA-TG) has been developed to target the lymphatic system. This approach significantly increased the concentration of MPA in the mesenteric lymph nodes compared to the administration of MPA alone, suggesting a potential for more gut-specific immunomodulation. Other research has focused on synthesizing prodrugs designed to release MPA in response to specific triggers, such as pH changes at a site of inflammation or enzymatic activation by catalysts like palladium or nitroreductase. drughunter.com These approaches aim to concentrate the drug's activity where it is needed most, potentially reducing systemic side effects. drughunter.com

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. While specific studies focusing solely on the bioisosteric replacement of moieties in mycophenolic acid are not extensively detailed in the provided results, the principle is evident in the various synthetic analogues that have been developed.

The carboxylic acid group of MPA is a key site for modification and a prime candidate for bioisosteric replacement. This group is crucial for activity but also contributes to rapid glucuronidation and clearance. patsnap.com Replacing the carboxylic acid with bioisosteres such as tetrazoles or acyl sulfonamides is a common strategy in drug design to modulate acidity, lipophilicity, and metabolic stability. For instance, replacing a carboxylic acid with a tetrazole ring can sometimes increase potency and improve oral bioavailability by altering the molecule's interaction with its target and modifying its pharmacokinetic profile. Although not explicitly described for MPA in the search results, the synthesis of amide derivatives of MPA represents a form of bioisosteric replacement of the carboxylic acid hydroxyl group, which can lead to altered biological activity and cytotoxicity. spirochem.com

Researchers have synthesized a wide array of novel derivatives of mycophenolic acid to explore new therapeutic applications beyond immunosuppression, including anticancer and antibacterial activities. These synthetic efforts often involve modifying the carboxylic acid, the phenolic hydroxyl group, or the hexenyl side chain. spirochem.com

One approach has been the creation of hybrid molecules by conjugating MPA with other biologically active moieties. For example, hybrid compounds comprising MPA and 1-nitroacridine/4-nitroacridone derivatives have been synthesized and evaluated as antiproliferative agents against various leukemia cell lines. The length of the linker connecting the two units and the nature of the heterocyclic part were found to influence the cytotoxic properties.

Another strategy involves the synthesis of MPA amides and esters. A series of 16 novel amino acid and peptide derivatives of MPA were synthesized and tested for antibacterial activity. Similarly, MPA has been conjugated with naturally occurring phenols to create new aryl esters, some of which exhibited significant antioxidant properties, far exceeding that of the parent MPA. Silylation and esterification have been used to create silicon-containing MPA analogues that have shown potent cytotoxic activity against osteosarcoma cancer cell lines while exhibiting low cytotoxicity against normal cells. mostwiedzy.pl

Table 2: Examples of Novel Mycophenolic Acid Derivatives and Their Activities

| Derivative Class | Modification | Target Activity | Key Findings |

|---|---|---|---|

| Amino Acid Conjugates | Amide bond formation at the carboxylic acid | Antibacterial, Immunosuppressive | Activity depends on the specific amino acid; free carboxylic acid forms often more active. |

| Acridine/Acridone Hybrids | Conjugation to MPA via a linker | Antiproliferative (Leukemia) | Potency influenced by the heterocyclic moiety and linker length. |

| Silicon-Containing Analogues | Silylation of the phenolic hydroxyl group | Anticancer (Osteosarcoma) | Triphenylsilyl-MPA analogue showed potent and selective cytotoxicity. mostwiedzy.pl |

| Aryl Esters | Esterification with natural phenols | Antioxidant, Antiproliferative | Some derivatives showed potent DPPH radical scavenging activity. |

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity, guiding the rational design of more effective drugs. For mycophenolic acid, SAR studies have been conducted on various series of derivatives to elucidate the roles of different structural features. spirochem.com

Studies on amino acid derivatives of MPA revealed important SAR insights. It was found that the presence of a free carboxylic group in the amino acid moiety generally increased the antiproliferative activity compared to the corresponding methyl esters. The cytotoxic properties were also dependent on the substituent and the stereochemistry at the chiral center of the amino acid unit. For example, compounds 10j (an ester) and 11e/11h (free acids) exhibited higher potency than MPA itself in vitro.

Advanced Analytical Methodologies for Mycophenolic Acid and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of MPA and its metabolites due to its high sensitivity, specificity, and throughput.

Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the stationary phase, offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of MPA and its metabolites. nih.gov The separation is typically achieved using a reverse-phase C18 column. 61.8.75nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like 0.1% formic acid in water) and an organic solvent (such as 0.1% formic acid in acetonitrile) is commonly employed. 61.8.75 The use of UPLC-MS/MS allows for rapid sample analysis, with run times as short as 7 minutes, including sample preparation. nih.gov

Sample preparation for UPLC-MS/MS analysis is often straightforward, involving a simple one-step protein precipitation with acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile. nih.govbohrium.com For the determination of free MPA and its metabolites, an additional ultrafiltration step is required before analysis. nih.gov

The detection is performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Positive electrospray ionization (ESI) is a common ionization technique used for this analysis. nih.gov

The validation of UPLC-MS/MS methods is essential to ensure the reliability of the results. This process involves the evaluation of several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For MPA and its metabolites, linearity is typically established over a wide concentration range to cover clinically relevant levels. nih.govumn.edu

Sensitivity: The lower limit of quantification (LLOQ) is determined as the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov

Selectivity: The method's ability to differentiate and quantify the analytes in the presence of other components in the sample matrix is crucial. jyoungpharm.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Both intra-day and inter-day accuracy and precision are assessed at multiple concentration levels. nih.govumn.edu

Recovery: The extraction recovery of the analytes from the biological matrix is determined to assess the efficiency of the sample preparation process. 61.8.75nih.gov

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analytes is evaluated to ensure that it does not interfere with quantification. 61.8.75nih.gov

The following table summarizes the validation parameters from a representative UPLC-MS/MS method for the simultaneous quantification of total and free MPA and its metabolites in human plasma. nih.gov

| Analyte (Total Form) | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| MPA | 0.05–4 | 85.73–102.01 | <15 | 85.54–94.76 |

| MPAG | 0.5–60 | 85.73–102.01 | <15 | 85.54–94.76 |

| AcMPAG | 0.025–3 | 85.73–102.01 | <15 | 85.54–94.76 |

| Analyte (Free Form) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |

| MPA | 10–500 | 87.23–111.89 | <15 | 85.54–94.76 |

| MPAG | 125–10,000 | 87.23–111.89 | <15 | 85.54–94.76 |

| AcMPAG | 0.5–300 | 87.23–111.89 | <15 | 85.54–94.76 |

A key advantage of LC-MS/MS methods is their ability to simultaneously quantify MPA and its major metabolites, the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG) and the potentially reactive acyl-glucuronide (AcMPAG), in a single analytical run. nih.govumn.edu This is important as the metabolite concentrations can provide additional clinical information. nih.govjfda-online.com The chromatographic separation is optimized to resolve MPA, MPAG, and AcMPAG, which have distinct retention times. nih.gov The use of specific MRM transitions for each analyte ensures their accurate quantification without interference from each other or from endogenous matrix components. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used and cost-effective alternative to LC-MS/MS for the quantification of MPA. clinlabint.com

In HPLC-UV methods, the separation of MPA from other plasma components is typically achieved on a reversed-phase column, such as a C8 or C18 column. tbzmed.ac.irmedpharmres.com The mobile phase is usually a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate (B84403) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile. tbzmed.ac.irasianpubs.org The detection of MPA is performed by monitoring the UV absorbance at a specific wavelength, often around 215 nm, 254 nm, or 304 nm. tbzmed.ac.irmedpharmres.comlajclinsci.com Sample preparation often involves protein precipitation followed by centrifugation. tbzmed.ac.ir

The validation of HPLC-UV methods includes assessing linearity, accuracy, precision, and the lower limit of quantification to ensure reliable results for therapeutic drug monitoring. tbzmed.ac.irnih.gov

The table below presents key parameters of a validated HPLC-UV method for MPA in human plasma. tbzmed.ac.ir

| Parameter | Value |

| Linearity Range | 0.2-10 µg/ml |

| Regression Coefficient (r) | 0.9816 |

| Within-run Variation (%) | 7.81 |

| Between-run Variation (%) | 4.78 |

| Detection Wavelength | 304 nm |

Electroanalytical Techniques for Detection and Quantification

Electroanalytical methods offer a promising avenue for the detection and quantification of mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF), providing sensitive, cost-effective, and portable solutions for analysis. nih.govmedpharmres.com These techniques are centered on the electrochemical behavior of the target analytes, specifically their oxidation or reduction at an electrode surface. nih.gov

Various electrochemical sensors have been developed to enhance the selectivity and sensitivity of MPA and MMF detection. One such sensor utilizes a multi-walled carbon nanotubes modified glassy carbon electrode (MWCNTs/GCE). nih.gov This modified electrode demonstrates excellent electrochemical activity towards the oxidation of both MMF and MPA. nih.gov Using differential pulse voltammetry (DPV), two distinct oxidation peaks for MMF and one for MPA can be observed, allowing for their simultaneous determination. nih.gov

Another approach involves the fabrication of an electrochemical sensor based on a nanocomposite of chitosan-multi-walled carbon nanotubes and gold nanoparticles (CS-MWCNT/AuNPs). researchgate.net This sensor has been successfully employed for the determination of MPA in plasma samples, exhibiting a good linear range and a low detection limit. researchgate.net The surface of these modified electrodes can be characterized using techniques such as scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) to understand their morphology and structure. researchgate.net

The electrochemical oxidation of mycophenolic acid has been studied and is understood to be an irreversible process involving a two-electron and two-hydrogen oxidation, which is followed by a nucleophilic attack of water molecules. nih.gov The mechanism of electrochemical oxidation for MMF has also been investigated through techniques like cyclic voltammetry. nih.gov

The performance characteristics of several electroanalytical sensors for the determination of mycophenolic acid and mycophenolate mofetil are summarized in the table below.

| Sensor Type | Analyte(s) | Technique | Linear Range | Limit of Detection (LoD) | Reference |

| Multi-walled carbon nanotubes modified glassy carbon electrode (MWCNTs/GCE) | MMF & MPA | DPV | MMF: 5.0x10⁻⁶ - 1.6x10⁻⁴ mol L⁻¹ MPA: 2.5x10⁻⁶ - 6.0x10⁻⁵ mol L⁻¹ | MMF: 9.0x10⁻⁷ mol L⁻¹ MPA: 4.0x10⁻⁷ mol L⁻¹ | nih.gov |

| Chitosan-multi-walled carbon nanotubes and gold nanoparticles composite modified electrode (CS-MWCNT/AuNPs/GCE) | MPA | CV | 0.001 - 0.1 mmol L⁻¹ | 0.05 µmol L⁻¹ | researchgate.net |

| Multi-walled carbon nanotubes modified glassy carbon electrode (MWCNTs/GCE) for simultaneous determination | MMF & MPA | DPV / CV | MMF: 5 - 160 µmol L⁻¹ MPA: 2.5 - 60 µmol L⁻¹ | MMF: 0.9 µmol L⁻¹ MPA: 0.4 µmol L⁻¹ | researchgate.net |

Optimization of Sample Preparation Techniques

The accurate quantification of mycophenolic acid and its metabolites in biological matrices necessitates robust and optimized sample preparation techniques to remove interfering substances and concentrate the analytes of interest.

Solid phase extraction is a widely used technique for the cleanup and preconcentration of MPA and its metabolites from plasma samples. nih.govmedpharmres.comresearchgate.netjyoungpharm.org This method involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, while interfering compounds are washed away. medpharmres.comresearchgate.net The retained analyte is then eluted with a suitable solvent. medpharmres.com

A common stationary phase used for MPA extraction is the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent. medpharmres.comresearchgate.net The extraction procedure typically involves conditioning the cartridge, loading the pre-treated plasma sample, washing the cartridge to remove impurities, and finally eluting the MPA and its metabolites. medpharmres.com For instance, a method could involve loading the supernatant from a pre-treated plasma sample onto an Oasis HLB cartridge, washing with 5% or 10% methanol, and then eluting the analytes with pure or 50% methanol. medpharmres.com

Molecularly imprinted polymers (MIPs) have also been developed as highly selective sorbents for the solid-phase extraction of MPA from human plasma. nih.gov These polymers are synthesized with template molecules of MPA, creating specific recognition sites that allow for the selective trapping and preconcentration of the analyte. nih.gov This molecularly imprinted solid-phase extraction (MISPE) method has demonstrated good selectivity and acceptable recoveries for MPA screening in plasma samples. nih.gov

Protein precipitation is a straightforward and common method for removing proteins from plasma samples prior to analysis. nih.govnih.govsemanticscholar.org This technique involves the addition of a precipitating agent, such as an organic solvent or an acid, to the plasma sample, which denatures and precipitates the proteins. semanticscholar.orgphenomenex.com After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. semanticscholar.org61.8.75

Commonly used protein precipitation agents for MPA analysis include:

Acetonitrile : This organic solvent is frequently used for protein precipitation in MPA assays. nih.govsemanticscholar.org61.8.75 A typical procedure involves adding a volume of acetonitrile (often containing an internal standard) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. 61.8.75

Methanol : Methanol is another effective organic solvent for protein precipitation in the analysis of MPA and its metabolites. jfda-online.com

Trifluoroacetic acid in acetonitrile : An acidic solution, such as 0.3% trifluoroacetic acid in acetonitrile, can also be employed to facilitate protein precipitation. semanticscholar.org

The choice of precipitating agent and the ratio of solvent to plasma can be optimized to ensure efficient protein removal and high recovery of the analyte. semanticscholar.org

Mycophenolic acid is highly bound to plasma proteins, and it is the unbound or "free" fraction that is pharmacologically active. nih.gov Ultrafiltration is a technique used to separate the free fraction of MPA from the protein-bound fraction in plasma. nih.govuq.edu.au This method involves centrifuging the plasma sample through a semipermeable membrane that retains high-molecular-weight substances like proteins, while allowing the smaller, unbound drug molecules to pass through into the ultrafiltrate. nih.govuq.edu.au

The resulting ultrafiltrate, which contains the free MPA, can then be analyzed using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govuq.edu.au The development of a validated LC-MS/MS method for the determination of free MPA in plasma ultrafiltrate allows for accurate quantification at very low concentrations. nih.gov The analytical range for such methods can be as low as 1 ng/mL. nih.gov

Stability Considerations in Bioanalytical Sample Handling

The stability of mycophenolic acid in biological samples is a critical factor for accurate and reliable therapeutic drug monitoring. nih.gov Various studies have been conducted to assess the stability of MPA in plasma and whole blood under different storage conditions, including short-term storage at room temperature, refrigeration, long-term storage in a freezer, and the effects of freeze-thaw cycles. nih.govresearchgate.netnih.gov

Studies have shown that MPA in plasma is stable for a considerable period under various conditions. For instance, MPA concentrations in plasma samples showed no significant change for up to 6 days when stored on a benchtop, in a cold box, or in a refrigerator. nih.gov For long-term storage, plasma samples are stable for at least 5 months when stored at -20°C. nih.gov The stability of MPA through multiple freeze-thaw cycles has also been demonstrated, with mean agreements between readings remaining high after three cycles. nih.gov

In whole blood, the stability of MPA can be more variable. An increase in MPA concentration over time has been observed in whole blood samples stored at 35°C, and more modest increases at 21°C and 4°C. nih.gov This highlights the importance of prompt sample processing. It is recommended that blood samples be separated as soon as practicable after collection, and the resulting plasma stored at -20°C or 4°C before analysis. nih.gov

The stability of extracted samples is also an important consideration. Studies have shown that extracted MPA samples can be stable for at least 24 hours when kept in an HPLC auto-sampler. nih.gov

The following table summarizes the stability of mycophenolic acid in plasma under various conditions.

| Condition | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |

| Short-term | Plasma | Benchtop (Room Temperature) | Up to 6 days | Stable | nih.gov |

| Short-term | Plasma | Cold Box / Refrigerator (4°C) | Up to 6 days | Stable | nih.gov |

| Long-term | Plasma | Freezer | -20°C | At least 5 months | nih.gov |

| Freeze-Thaw | Plasma | -20°C | 3 cycles | Stable | nih.gov |

| Extracted Sample | Processed Plasma | HPLC Autosampler | 24 hours | Stable | nih.gov |

| Short-term | Whole Blood | 35°C | Over time | Significant increase in median concentration | nih.gov |

| Short-term | Whole Blood | 21°C and 4°C | Over time | Modest increases in median concentration | nih.gov |

Preclinical Mechanistic Investigations and in Vitro/in Vivo Model Studies

In Vitro Cellular Models for Immunological Research

In vitro models have been crucial for dissecting the specific cellular and molecular targets of mycophenolic acid.

In vitro studies using lymphocyte cell cultures have demonstrated that MPA exposure leads to a depletion of the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.gov This guanosine nucleotide depletion effectively halts DNA synthesis and, consequently, arrests the proliferation of activated T and B lymphocytes. researchgate.netnih.govoaepublish.com The cytostatic effect of MPA is therefore more potent on lymphocytes than on other cell types like neutrophils. nih.govnih.gov Further confirming this mechanism, studies have shown that the antiproliferative and other inhibitory effects of MPA on B cell cultures can be completely reversed by the addition of exogenous guanosine to the culture medium. nih.gov

Table 1: Mechanistic Action of Mycophenolic Acid on the Purine (B94841) Synthesis Pathway

| Target Enzyme | Pathway Affected | Key Substrate/Product | Consequence in Lymphocytes |

|---|---|---|---|

| Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | De novo purine synthesis | Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP) | Depletion of guanosine nucleotides (GTP, dGTP) |

Research has focused on the distinct effects of MPA on various immune cells critical to the alloimmune response.

T-Lymphocytes: MPA has a profound inhibitory effect on T-cell proliferation in response to mitogens and allogeneic stimulation. researchgate.netbohrium.com Beyond its antiproliferative action, MPA can induce apoptosis in activated T-cells, potentially eliminating clones of cells responding to antigenic stimulation. researchgate.net In vitro studies have also revealed that MPA suppresses the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov Furthermore, MPA can down-regulate the expression of adhesion molecules, which may decrease the recruitment of lymphocytes to sites of inflammation and graft rejection. semanticscholar.org In canine peripheral lymphocytes, MPA was shown to decrease the expression of the surface antigens CD3, CD8, and CD25. plos.org

B-Lymphocytes: Similar to its effect on T-cells, MPA effectively blocks the proliferation of B-lymphocytes. researchgate.netnih.govnih.gov This action suppresses primary antibody responses more efficiently than secondary responses. researchgate.netnih.gov In vitro experiments using B-cell hybridomas demonstrated that MPA exposure reduces the frequency of immunoglobulin-producing cells and decreases the secretion of immunoglobulins and cytokines. nih.gov

Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that are crucial for initiating the immune response. Studies on human monocyte-derived dendritic cells have shown that MPA can impair their differentiation, maturation, and function. nih.gov Treatment with MPA in vitro was found to reduce the number of immature dendritic cells by inducing apoptosis and to inhibit their ability to stimulate allogeneic lymphocytes. nih.gov This functional impairment was correlated with a down-regulation of co-stimulatory and adhesion molecules such as CD40, CD80, and CD86 on the DC surface. nih.gov

Preclinical Animal Models for Mechanistic Elucidation

In vivo animal models have been indispensable for confirming the immunosuppressive efficacy of mycophenolate and for studying its mechanisms in a complex biological system.

Rodent models have consistently demonstrated the potent immunosuppressive effects of mycophenolate. In both rat and mouse models, mycophenolate mofetil (MMF), the prodrug of MPA, has been shown to be a highly effective agent in preventing allograft rejection. nih.govsemanticscholar.org In vivo studies in mice treated with MMF revealed a significant depletion of CD4+ and CD8+ T-cells, as well as B-cells, within lymphoid tissues such as lymph nodes and the spleen. nih.gov Mycophenolate sodium has also been evaluated in rat transplantation models, where it proved efficacious in preventing the rejection of both allo- and xenografts. nih.gov Beyond transplantation, MMF has been investigated in various rodent models of autoimmune diseases, including systemic lupus erythematosus (SLE), autoimmune glomerulonephritis, and experimental allergic encephalitis, where it demonstrated therapeutic effects by influencing T and B cell pathways. nih.gov

The mechanisms of mycophenolate have been explored in animal models of specific organ transplantation and inflammatory conditions.

Kidney Transplantation: In rat models of kidney allotransplantation, MMF monotherapy significantly prolonged the survival of the graft. nih.gov Mechanistic studies in this model have shown that MMF inhibits the binding of lymphocytes and prevents the upregulation of adhesion molecules that occurs during acute rejection. semanticscholar.org

Heart Transplantation: MMF has proven effective in preventing rejection in rat models of heart allotransplantation. semanticscholar.orgnih.gov These preclinical findings were foundational for its eventual use in clinical heart transplantation. nih.gov

Other Conditions: The anti-inflammatory effects of MPA have been observed in other organ-specific models. In a rat model of aortic allografts, MMF was found to inhibit inflammation and the proliferation of smooth muscle cells, a key process in chronic rejection. semanticscholar.org In experimental models of colitis in rats, MMF administration significantly ameliorated tissue damage and inflammation. semanticscholar.org

Mechanistic Studies on Drug-Drug Interactions in Vitro

In vitro systems, primarily using human liver cells and cell lines expressing specific drug transporters, have been used to investigate the mechanisms behind clinically observed drug-drug interactions involving mycophenolic acid.

The metabolism and transport of MPA and its primary inactive metabolite, mycophenolic acid glucuronide (MPAG), are key areas of interaction. nih.govnih.gov In vitro studies have identified several key mechanisms:

Interaction with Calcineurin Inhibitors:

Tacrolimus (B1663567): In contrast to cyclosporine, tacrolimus does not appear to significantly inhibit MPAG transport in vitro, which explains the different pharmacokinetic profiles of MPA when used with these two calcineurin inhibitors. nih.govnih.gov

Interaction with Corticosteroids: In vitro studies using human hepatocytes have demonstrated that prednisolone, the active metabolite of prednisone (B1679067), can induce the enzymatic activity of uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A9 and UGT2B7 isoforms. nih.govjove.comnih.gov These enzymes are responsible for the glucuronidation of MPA to MPAG. nih.gov This induction may lead to increased MPA metabolism and subsequently lower systemic exposure to the active drug. nih.gov

Table 2: Summary of In Vitro Drug-Drug Interaction Mechanisms

| Interacting Drug | In Vitro System | Mechanism | Effect on MPA/MPAG |

|---|---|---|---|

| Cyclosporine | Human cell lines, Rat models | Inhibition of OATP1B1, OATP1B3, and MRP2 transporters | Inhibition of MPAG transport/biliary excretion |

| Prednisolone | Human hepatocytes | Induction of UGT1A9 and UGT2B7 enzymes | Increased metabolism of MPA to MPAG |

| Tacrolimus | Human hepatocytes, Rat models | No significant inhibition of MPAG transport | Minimal effect on MPA/MPAG transport |

Influence on Mycophenolic Acid Metabolism (e.g., UGT isoforms)

Mycophenolic acid (MPA), the active metabolite of this compound, is primarily metabolized through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov In vitro studies using human liver, kidney, and intestinal microsomes have identified several UGT isoforms involved in the formation of its main metabolites, the inactive 7-O-mycophenolic acid glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG). nih.govdrugbank.com

Key UGT isoforms responsible for MPA metabolism include UGT1A9 and UGT2B7, which are recognized as the major enzymes due to their high expression in the liver and kidneys. nih.govfrontiersin.org UGT1A9 is highly efficient in synthesizing MPAG, with studies indicating it is responsible for a significant portion of MPAG production in the liver (around 55%), kidney (around 75%), and intestinal mucosa (around 50%). nih.gov Other isoforms such as UGT1A1, UGT1A7, UGT1A8, and UGT1A10 also contribute to MPAG formation, though to a lesser extent. nih.govfrontiersin.org UGT2B7 is noted as the primary isoform responsible for producing AcMPAG. nih.gov

Genetic variations in these UGT genes, particularly UGT1A9, can influence MPA pharmacokinetics, contributing to the variability observed among patients. nih.govatcmeetingabstracts.com The metabolism of MPA is a complex process involving multiple UGT enzymes, with UGT1A9 and UGT2B7 playing the most prominent roles in the formation of its major glucuronide metabolites. nih.govfrontiersin.org

Table 1: Key UGT Isoforms in Mycophenolic Acid (MPA) Metabolism

| UGT Isoform | Primary Metabolite Formed | Location of Activity (High Expression) | Reference |

|---|---|---|---|

| UGT1A9 | MPA-phenyl-glucuronide (MPAG) | Liver, Kidney | nih.govnih.gov |

| UGT2B7 | MPA-acyl-glucuronide (AcMPAG) | Liver, Kidney | nih.gov |

| UGT1A8 | MPAG | Extra-hepatic tissues | nih.gov |

| UGT1A1 | MPAG | Liver | nih.gov |

| UGT1A7 | MPAG | Extra-hepatic tissues | nih.gov |

| UGT1A10 | MPAG | Extra-hepatic tissues | nih.gov |

Effects on Drug Transporter Activities (e.g., MRP2, OAT3, OATP)

Mycophenolic acid (MPA) and its primary metabolite, mycophenolic acid 7-O-glucuronide (MPAG), interact with several drug transporters, which can affect their disposition and potentially lead to drug-drug interactions. nih.govoup.comnih.gov These transporters are crucial for the movement of drugs and their metabolites into and out of cells in organs like the liver and kidneys.

Studies have shown that MPA is an inhibitor of organic anion transporters (OATs). Specifically, MPA inhibits OAT1 and OAT3, which are primarily located in the kidneys and are involved in the secretion of various drugs and endogenous compounds. nih.govoup.comnih.gov The inhibitory concentrations (IC50) of MPA for hOAT1 and hOAT3 have been estimated at 10.7 µM and 1.5 µM, respectively. nih.gov MPAG also inhibits these transporters, but with lower potency. nih.gov

The efflux of MPAG from hepatocytes into the bile is mediated by multidrug resistance-associated protein 2 (MRP2). frontiersin.orgnih.gov Organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, are involved in the uptake of MPAG from the blood into the liver. frontiersin.orgnih.govmdpi.com Genetic variants of OATP1B3 have been shown to result in reduced transport activity of MPAG. mdpi.com Furthermore, MPA has been found to inhibit both MRP2 and MRP4. nih.gov

Table 2: Interaction of Mycophenolic Acid (MPA) and its Glucuronide (MPAG) with Drug Transporters

| Transporter | Molecule | Effect | Location | Reference |

|---|---|---|---|---|

| OAT1 | MPA | Inhibition | Kidney | nih.govnih.gov |

| OAT3 | MPA | Inhibition | Kidney | nih.govnih.gov |

| OAT3 | MPAG | Substrate | Kidney | nih.gov |

| MRP2 | MPAG | Substrate | Liver (Canalicular membrane) | frontiersin.orgnih.gov |

| MRP2 | MPA | Inhibition | Kidney (Apical membrane) | nih.gov |

| MRP4 | MPA | Inhibition | Kidney (Apical membrane) | nih.gov |

| OATP1B1 | MPAG | Substrate | Liver (Basolateral membrane) | frontiersin.orgnih.gov |

| OATP1B3 | MPAG | Substrate | Liver (Basolateral membrane) | frontiersin.orgnih.gov |

Investigation of Mycophenolic Acid in Cancer Chemical Biology Models

Inhibition of Tumor Cell Growth and Proliferation

Mycophenolic acid (MPA) has demonstrated significant anti-proliferative effects across a variety of cancer cell lines in preclinical studies. nih.govnih.gov The primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis and, consequently, cell proliferation. aacrjournals.orgiiarjournals.org

In vitro studies have shown that MPA can inhibit the growth of various cancer cells. For instance, MPA efficiently inhibited the growth of human osteosarcoma cell lines (MNNG/HOS, U2OS, SaOS-2, MG-63, and 143B) with IC50 values ranging from 0.46 to 7.3 μM. nih.gov In these osteosarcoma cells, MPA was also found to inhibit colony formation, induce S-phase cell cycle arrest, and promote apoptosis. nih.gov

Similarly, exposure of pancreatic cancer cell lines to MPA resulted in growth inhibition. nih.gov In a human colonic adenocarcinoma cell line (HT-29), mycophenolate mofetil (the prodrug of MPA) in combination with tacrolimus led to S-phase cell-cycle arrest and a marked inhibition of cell proliferation. iiarjournals.org The antiproliferative effects of MPA have also been observed in lymphoid and monocytic cell lines, where it inhibits proliferation, arrests the cell cycle in the S phase, and increases apoptosis. nih.gov

Table 3: Antiproliferative Activity of Mycophenolic Acid (MPA) in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Osteosarcoma | MNNG/HOS, U2OS, SaOS-2, MG-63, 143B | Growth inhibition (IC50: 0.46-7.3 μM), S-phase arrest, apoptosis | nih.gov |

| Pancreatic Cancer | Not specified | Growth inhibition | nih.gov |

| Colon Adenocarcinoma | HT-29 | S-phase arrest, inhibition of proliferation (in combination with tacrolimus) | iiarjournals.org |

| Lymphoid/Monocytic Leukemia | MOLT-4, U937, THP-1 | Inhibition of proliferation, S-phase arrest, apoptosis | nih.gov |

Anti-angiogenesis Mechanisms in Preclinical Models

Mycophenolic acid (MPA) has been shown to possess anti-angiogenic properties in several preclinical models. nih.govaacrjournals.orgjsjmsw.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ahajournals.org

In vitro studies using human dermal microvascular endothelial cells (HDMVEC) have demonstrated that MPA can potently inhibit key steps in the angiogenic process. At a concentration of 1 μmol/L, MPA was found to inhibit endothelial cell tube formation as well as migration and invasion by over 60%. aacrjournals.org It also showed preferential antiproliferative activity against endothelial cells and fibroblasts. aacrjournals.org Another study confirmed that MPA decreased angiogenesis of endothelial cells in a three-dimensional collagen gel culture system and reduced their migration. jsjmsw.com

The anti-angiogenic effect of MPA is linked to its primary mechanism of action, the inhibition of inosine monophosphate dehydrogenase (IMPDH). This leads to a reduction in the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov In pancreatic cancer cell lines, the MPA-induced reduction in VEGF expression could be reversed by the addition of guanosine, supporting an IMPDH-dependent mechanism. nih.gov In vivo studies using a zebrafish model further established that both MPA treatment and the knockdown of its target, IMPDH, have anti-angiogenic activity. ahajournals.org

Table 4: Anti-angiogenic Effects of Mycophenolic Acid (MPA) in Preclinical Models

| Model System | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Potent inhibition (>60%) of tube formation, migration, and invasion at 1 μmol/L. | Not specified | aacrjournals.org |

| Human Umbilical Vein Endothelial Cells (HUVEC) in 3D collagen gel | Decreased number and length of sprouts (angiogenesis). | Not specified | jsjmsw.com |

| Pancreatic Cancer Cell Lines | Reduced expression of Vascular Endothelial Growth Factor (VEGF). | IMPDH inhibition (reversible with guanosine). | nih.gov |

| Zebrafish Embryos | Inhibition of intersegmental vessel (ISV) development in a dose-dependent manner. | IMPDH inhibition. | ahajournals.org |

Chemo-sensitizing Effects in Cancer Cell Lines

The ability of mycophenolic acid (MPA) to inhibit cell proliferation and interfere with DNA synthesis suggests its potential to sensitize cancer cells to the effects of other chemotherapeutic agents.

A study investigating the effects of mycophenolate mofetil (MMF), the prodrug of MPA, on the HT-29 human colonic adenocarcinoma cell line found a synergistic effect when combined with the calcineurin inhibitor tacrolimus. iiarjournals.org The combination of MMF and tacrolimus resulted in a marked inhibition of HT-29 cell proliferation and induced an S-phase cell-cycle arrest. iiarjournals.org This synergistic interaction suggests that MPA can enhance the anti-proliferative effects of other agents, indicating a potential role as a chemo-sensitizing agent in certain cancer contexts. iiarjournals.org

Table 5: Chemo-sensitizing Effects of Mycophenolate Mofetil (MMF)

| Cancer Cell Line | Combination Agent | Observed Synergistic Effect | Reference |

|---|---|---|---|

| HT-29 (Human Colonic Adenocarcinoma) | Tacrolimus | Marked inhibition of cell proliferation and S-phase cell-cycle arrest. | iiarjournals.org |

Pharmacogenomic Research and Determinants of Mechanistic Variability

Genetic Polymorphisms Influencing IMPDH Activity and Mycophenolic Acid's Molecular Efficacy.

Research findings indicate that certain single nucleotide polymorphisms (SNPs) in IMPDH genes can alter the therapeutic outcome of MPA. For instance, the IMPDH1 rs2278294 SNP has been associated with a reduced risk of biopsy-proven acute rejection (BPAR) and, conversely, a higher risk of leucopenia during the first year post-transplantation in renal transplant recipients pharmgkb.orgnih.govpharmgkb.org. Another polymorphism, IMPDH1 rs2278293, particularly the A/A genotype, has been linked to a lower incidence of subclinical acute rejection, especially when MPA exposure during the night-time is high pharmgkb.org.

Furthermore, a specific intronic polymorphism in IMPDH2, rs11706052, has been shown to significantly diminish the antiproliferative effect of MPA on lymphocytes by approximately 50% at therapeutically relevant concentrations (10 µmol l⁻¹ and 25 µmol l⁻¹) nih.gov. This suggests that carriers of this polymorphism may exhibit a poorer response to MPA therapy nih.gov. However, it is important to note that reports on the association of IMPDH SNPs with response and toxicity are not always consistent, highlighting the need for systematic evaluation in larger patient cohorts pharmgkb.org.

Table 1: Key IMPDH Genetic Polymorphisms and Their Pharmacodynamic Impact

| Gene | SNP (rsID) | Allele/Genotype | Impact on IMPDH Activity/MPA Efficacy | Clinical Outcome | Reference |

|---|---|---|---|---|---|

| IMPDH1 | rs2278294 | - | Associated with lower risk of BPAR and higher risk of leucopenia | Lower rejection risk, higher leucopenia risk | pharmgkb.orgnih.govpharmgkb.org |

| IMPDH1 | rs2278293 | A/A | - | Lower risk of subclinical acute rejection (especially with high night-time MPA exposure) | pharmgkb.org |

Molecular Basis of Inter-Individual Variability in Mycophenolic Acid Biotransformation and Transport.

The inter-individual variability in mycophenolic acid (MPA) pharmacokinetics is substantially influenced by genetic polymorphisms in drug-metabolizing enzymes and drug transporters. MPA undergoes extensive metabolism, primarily through glucuronidation, and is a substrate for various influx and efflux transporters pharmgkb.orgnih.gov.

UDP-Glucuronosyltransferases (UGTs) and MPA Metabolism.Mycophenolic acid is predominantly metabolized by UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 in the liver, to its inactive phenolic glucuronide, mycophenolic acid 7-O-glucuronide (MPAG)pharmgkb.orgscielo.brtandfonline.comgeneticsmr.orgpharmgkb.orgdrugbank.comoaepublish.com. Acyl MPAG (AcMPAG), a minor but pharmacologically active metabolite, is also formed, primarily by UGT2B7 and UGT1A8scielo.brtandfonline.comgeneticsmr.org. Genetic variants in these UGT genes significantly contribute to the observed variability in MPA pharmacokineticspharmgkb.orgtandfonline.comdrugbank.comnih.govnih.govsci-hub.senih.govresearchgate.net.

UGT1A9 Polymorphisms: UGT1A9 polymorphisms are major determinants of MPA pharmacokinetics pharmgkb.orgtandfonline.comtandfonline.comgeneticsmr.orgpharmgkb.orgdrugbank.comnih.govsci-hub.senih.gov.

Promoter region SNPs, such as UGT1A9 -275T>A (rs6714486) and -2152C>T (rs17868320), have been linked to increased hepatic UGT1A9 expression and enhanced MPA glucuronidation activity, resulting in lower MPA exposure pharmgkb.orggeneticsmr.orgnih.govsci-hub.se.

The UGT1A9 C-440T/T-331C (rs2741045/rs2741046) SNPs in the promoter region have a significant impact on MPA Area Under the Curve (AUC) pharmgkb.orgtandfonline.compharmgkb.org.

The UGT1A9 *3 (M33T or c.98T>C, rs72551330) variant is associated with higher MPA and AcMPAG exposure and reduced enzyme activity, potentially leading to lower clearance of MPA pharmgkb.orggeneticsmr.orgdrugbank.comnih.gov. However, the clinical impact of UGT1A9 *3 may be limited due to its low allele frequency (<5%) pharmgkb.org.

Carriers of the UGT1A9 -118(dT)10 allele showed a statistically significant increase in dose-adjusted AUC(6-12) of MPA nih.govpharmgkb.org.

UGT1A8 Polymorphisms: UGT1A8 *3 (C277Y, rs17863762) has been identified as having significantly altered glucuronidation capacity pharmgkb.orgdrugbank.comresearchgate.net. Its role is particularly implicated in the gastrointestinal tract, as UGT1A8 is an extrahepatic enzyme pharmgkb.orgnih.gov.

UGT2B7 Polymorphisms: The UGT2B7 *2 (His268Tyr or C802T, rs7662029) variant is associated with decreased glucuronidation capacity towards MPA and significantly higher free MPA Cmax values nih.govnih.govresearchgate.net. UGT2B7 rs7662029 was found to be associated with MPA concentration/dose ratio (C0/D) nih.govtandfonline.com.

Table 2: UGT Genetic Polymorphisms and Their Impact on MPA Biotransformation

| Gene | SNP (rsID) | Location/Variant | Impact on MPA/Metabolite Levels or Activity | Reference |

|---|---|---|---|---|

| UGT1A9 | -275T>A (rs6714486) | Promoter | Increased hepatic UGT1A9 expression, increased MPA glucuronidation, lower MPA exposure | pharmgkb.orggeneticsmr.orgnih.govsci-hub.se |

| UGT1A9 | -2152C>T (rs17868320) | Promoter | Increased hepatic UGT1A9 expression, increased MPA glucuronidation, lower MPA exposure | pharmgkb.orggeneticsmr.orgnih.govsci-hub.se |

| UGT1A9 | C-440T/T-331C (rs2741045/rs2741046) | Promoter | Significant impact on MPA AUC | pharmgkb.orgtandfonline.compharmgkb.org |

| UGT1A9 | *3 (M33T or c.98T>C, rs72551330) | Coding | Higher MPA and AcMPAG exposure, reduced enzyme activity, lower clearance | pharmgkb.orggeneticsmr.orgdrugbank.comnih.gov |

| UGT1A9 | -118(dT)10 | Promoter | Increased dose-adjusted AUC(6-12) of MPA | nih.govpharmgkb.org |

| UGT1A8 | *3 (C277Y, rs17863762) | Coding | Significantly altered glucuronidation | pharmgkb.orgdrugbank.comresearchgate.net |

Transporter Polymorphisms and MPA Transport.After metabolism, MPA and its glucuronide metabolites are transported across cell membranes by various transporters. Multidrug resistance-associated protein 2 (MRP2), encoded by ABCC2, is responsible for the biliary excretion of MPAG and AcMPAGtandfonline.comtandfonline.com. Organic Anion Transporter Polypeptides (OATPs), encoded by SLCO genes such as SLCO1B1 and SLCO1B3, play a role in the uptake of MPA and MPAG into hepatocytespharmgkb.orgnih.govnih.govscispace.com.

ABCC2 Polymorphisms: The ABCC2 rs717620 (formerly C-24T) polymorphism has been extensively studied for its influence on MPA pharmacokinetics nih.govtandfonline.comnih.govresearchgate.net. The A allele (or -24T) has been associated with increased enterohepatic recirculation of MPA and higher exposure to AcMPAG nih.govpharmgkb.orgnih.govtandfonline.comnih.govresearchgate.net. However, some studies have reported no significant variation in MPA and MPAG pharmacokinetic parameters with ABCC2 C-24T and G1249A SNPs tandfonline.compharmgkb.org. Furthermore, significant SNP-SNP interactions have been identified between ABCC2 rs717620 and UGT1A9 rs2741049, as well as between ABCC2 rs717620 and UGT1A8 rs1042597, affecting the MPA C0/D ratio nih.govtandfonline.com.

SLCO1B1 Polymorphisms: Polymorphisms in SLCO1B1, which encodes the hepatic uptake transporter OATP1B1, are significantly associated with MPA-related adverse drug reactions (ADRs) tandfonline.comtandfonline.comnih.gov. Notably, the SLCO1B15 allele (e.g., 521T>C) has demonstrated a protective effect, reducing the risk of MPA-related ADRs by 75% tandfonline.comtandfonline.comnih.govresearchgate.net. In vitro experiments have shown that the OATP1B15 variant transporter exhibits decreased transport of MPA metabolites, specifically MPA-phenyl-glucuronide and MPA-acyl-glucuronide tandfonline.comtandfonline.comnih.govresearchgate.net. The SLCO1B1 521T>C polymorphism was also significantly associated with MPA C0/d, with patients carrying the CC genotype showing a higher C0/d compared to those with TT or CT genotypes sci-hub.sedovepress.comresearchgate.net.

SLCO1B3 Polymorphisms: The SLCO1B3 334T>G/699G>A polymorphism has been shown to significantly influence the pharmacokinetics of both MPA and MPAG pharmgkb.orgnih.gov. Carriers of the OATP1B3 334G-699A haplotype experienced decreased dose-normalized MPA exposure and a concomitant increase in the MPAG/MPA metabolic ratio, consistent with reduced enterohepatic cycling nih.gov. Functional studies revealed that this variant of OATP1B3 exhibited a reduced maximal velocity (Vmax) nih.gov. Additionally, a combined effect of SLCO1B3 334T>G and ABCC2 -24C>T variant genotypes resulted in significantly lower MPA clearance pharmgkb.orgscispace.com.

Table 3: Transporter Genetic Polymorphisms and Their Impact on MPA Pharmacokinetics

| Gene | SNP (rsID) | Variant/Allele | Impact on MPA/Metabolite Levels or Transport | Clinical Outcome | Reference |

|---|---|---|---|---|---|

| ABCC2 | rs717620 (C-24T) | A allele (or -24T) | Associated with increased enterohepatic recirculation of MPA, higher AcMPAG exposure | - | nih.govpharmgkb.orgnih.govtandfonline.comnih.govresearchgate.net |

| SLCO1B1 | *5 (e.g., 521T>C) | 5 allele | Protective effect, 75% risk reduction of MPA-related ADRs; decreased transport of MPA metabolites by OATP1B15 | Reduced ADRs | tandfonline.comtandfonline.comnih.govresearchgate.net |

| SLCO1B1 | 521T>C | CC genotype | Higher MPA C0/d compared to TT or CT | - | sci-hub.sedovepress.comresearchgate.net |

Advanced Research Directions in Mycophenolate Sodium Chemical Biology

Development of Complex Mechanistic Pharmacokinetic Models

The clinical application of mycophenolate is complicated by significant interindividual pharmacokinetic (PK) variability, a narrow therapeutic window, and potential toxicities. nih.gov While empirical dosing is common, it can result in underexposure for some patients and overexposure for others. nih.gov To address this, research has focused on developing sophisticated population pharmacokinetic (popPK) models. These models aim to move beyond standardized dosing toward individualized therapy by identifying key factors that influence drug exposure. nih.gov

Published popPK models for enteric-coated mycophenolate sodium (EC-MPS) have shown significant variability in their predictive performance when applied to different patient populations, underscoring the need for ongoing refinement and external validation. nih.gov Studies have identified crucial covariates that affect the pharmacokinetics of MPA, including renal function and genetic polymorphisms in enzymes and transporters like uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) and multidrug-resistant protein-2 (MRP-2). researchgate.netwikipedia.org